N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide
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Overview
Description
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include an indole core, a sulfonamide group, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indole derivative with an appropriate sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 1-(4-methoxybenzyl)-4-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Uniqueness
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C26H21N3O5S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5S/c1-3-28-22-11-12-23(20-5-4-6-21(24(20)22)26(28)31)35(32,33)29(18-7-9-19(34-2)10-8-18)25(30)17-13-15-27-16-14-17/h4-16H,3H2,1-2H3 |
InChI Key |
DFBIMODMIYPVEE-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
Origin of Product |
United States |
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